1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxymethyl group attached to the second carbon of the ring
Preparation Methods
The synthesis of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and hydroxymethyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds with similar azetidine rings but different substituents, such as 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]propan-1-one.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different ring systems, such as 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one.
The uniqueness of this compound lies in its specific combination of the azetidine ring and hydroxymethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
DSMLSOUSFHKVTH-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H]1CO |
Canonical SMILES |
CC(=O)N1CCC1CO |
Origin of Product |
United States |
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